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molecular formula C8H5ClN2O5 B8520870 2-(4-Chloro-3-nitroanilino)-2-oxoacetic acid

2-(4-Chloro-3-nitroanilino)-2-oxoacetic acid

Cat. No. B8520870
M. Wt: 244.59 g/mol
InChI Key: RQTBPUNYNZOYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576135B2

Procedure details

In a manner similar to that described in Referential Example 242, 4-chloro-3-nitroaniline was condensed with methyl chlorooxoacetate. In a manner similar to that described in Referential Example 359, the condensed compound was hydrolyzed, whereby the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].Cl[C:13](=[O:18])[C:14]([O:16]C)=[O:15]>>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:13](=[O:18])[C:14]([OH:16])=[O:15])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(NC(C(=O)O)=O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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